molecular formula C20H20N2O2 B12378877 5,22-Dioxokopsane

5,22-Dioxokopsane

Cat. No.: B12378877
M. Wt: 320.4 g/mol
InChI Key: CMSYVVVIPSVAIQ-ZQWMEVDHSA-N
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Description

5,22-Dioxokopsane: is a monoterpenoid indole alkaloid derived from the plant Kopsia officinalis. This compound belongs to the kopsane family of alkaloids, which are known for their complex structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,22-Dioxokopsane involves several key steps:

    Diels-Alder Reaction: The core bicyclo[2.2.2]octane framework is constructed using a Diels-Alder reaction.

    SmI2-Mediated Cascade Reduction/Aldol Reaction: This step constructs the five-membered ring and the quaternary carbon at position 7.

    Cascade Reduction Amination/Lactamization: This step completes the seven-membered ring system.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

5,22-Dioxokopsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,22-Dioxokopsane involves its interaction with specific molecular targets and pathways. It has been shown to exhibit immunosuppressive activity, likely through modulation of immune cell signaling pathways .

Comparison with Similar Compounds

  • Kopsanone
  • 10,22-Dioxokopsane
  • Kopsanol
  • Epi-Kopsanol
  • N-Methyl-10,22-Dioxokopsane

Comparison: 5,22-Dioxokopsane is unique due to its specific structural features and biological activities. While similar compounds share the core indole alkaloid structure, variations in functional groups and stereochemistry result in different biological activities and chemical properties .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(1R,4R,12R,13S,16S,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-15,17-dione

InChI

InChI=1S/C20H20N2O2/c23-15-12-10-18-6-3-9-22-16(24)14(15)20(17(18)22)11-4-1-2-5-13(11)21-19(12,20)8-7-18/h1-2,4-5,12,14,17,21H,3,6-10H2/t12-,14-,17-,18+,19+,20-/m0/s1

InChI Key

CMSYVVVIPSVAIQ-ZQWMEVDHSA-N

Isomeric SMILES

C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6=O)C7=CC=CC=C7N5

Canonical SMILES

C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6=O)C7=CC=CC=C7N5

Origin of Product

United States

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